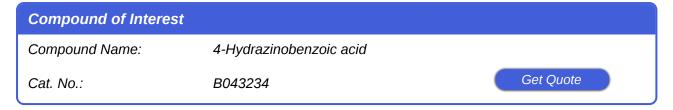


Spectroscopic Analysis of 4-Hydrazinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydrazinobenzoic acid**, a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols are provided for each analytical technique, and key experimental workflows are visualized using diagrams.

Chemical Structure and Properties

IUPAC Name: 4-hydrazinylbenzoic acid

Molecular Formula: C₇H₈N₂O₂[1]

Molecular Weight: 152.15 g/mol [1]

Melting Point: 218 °C (decomposition)

Appearance: Light yellow to light brown crystalline powder[1]

• Solubility: Slightly soluble in DMSO and Methanol (with heating)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Herein, we present the ¹H and ¹³C NMR data for **4-Hydrazinobenzoic acid**.

¹H NMR Spectroscopic Data

The 1 H NMR spectrum of **4-Hydrazinobenzoic acid** was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.70	Doublet	2H	Aromatic protons (ortho to -COOH)
~6.77	Doublet	2H	Aromatic protons (ortho to -NHNH2)
~8.5 (broad)	Singlet	1H	-СООН
~5.9 (broad)	Singlet	1H	-NH-
~4.2 (broad)	Singlet	2H	-NH2

Note: The broad signals for the -COOH, -NH-, and -NH₂ protons are due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data provides information about the carbon framework of the molecule.



Chemical Shift (ppm)	Assignment	
~167	C=O (Carboxylic acid)	
~152	Aromatic C-N	
~131	Aromatic C-H (ortho to -COOH)	
~122	Aromatic C-COOH	
~113	Aromatic C-H (ortho to -NHNH2)	

Experimental Protocol: NMR Spectroscopy

Instrumentation: The NMR spectra were recorded on a Bruker Avance-400 instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

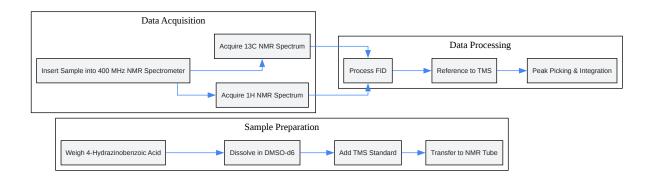
Sample Preparation: A sample of **4-Hydrazinobenzoic acid** (approximately 10-20 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.[3]

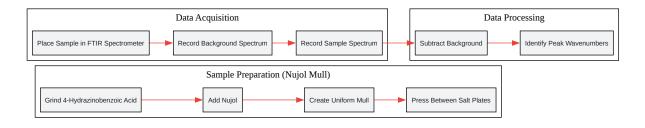
Data Acquisition:

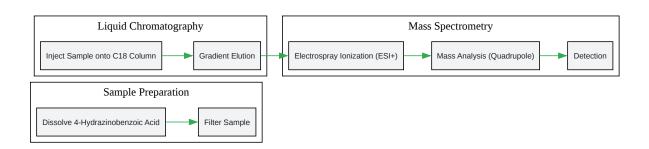
- ¹H NMR: Standard pulse sequences were used to acquire the proton spectrum.
- ¹³C NMR: The carbon spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

NMR Data Acquisition Workflow









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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydrazinobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043234#spectroscopic-data-of-4-hydrazinobenzoic-acid-nmr-ir-mass-spec]

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